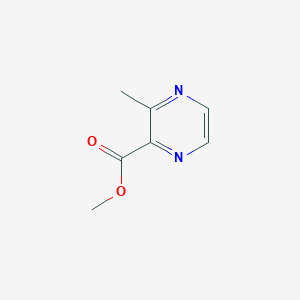

Methyl 3-methylpyrazine-2-carboxylate

Description

BenchChem offers high-quality Methyl 3-methylpyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methylpyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDOINDPGADJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522538 | |

| Record name | Methyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-29-6 | |

| Record name | Methyl 3-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 3-methylpyrazine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocol for its preparation, presents quantitative data in a structured format, and illustrates the synthetic workflow.

Introduction

Methyl 3-methylpyrazine-2-carboxylate is a substituted pyrazine derivative. Pyrazines are a class of aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. The unique electronic properties and structural features of the pyrazine ring make it a valuable scaffold in the design of novel therapeutic agents and functional materials. The strategic placement of a methyl group at the 3-position and a methyl carboxylate group at the 2-position of the pyrazine ring significantly influences the molecule's chemical reactivity and biological activity. This guide focuses on a reliable and reproducible synthetic method for obtaining this compound.

Synthetic Pathway Overview

The synthesis of Methyl 3-methylpyrazine-2-carboxylate is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 3-methylpyrazine-2-carboxylic acid. This is followed by a Fischer esterification reaction to yield the final product.

Experimental Protocols

Synthesis of 3-Methylpyrazine-2-carboxylic acid

A common method for the synthesis of 3-methylpyrazine-2-carboxylic acid involves the condensation of 2,3-diaminopropionic acid with pyruvaldehyde. This reaction forms the pyrazine ring, which is then oxidized to the carboxylic acid.

Synthesis of Methyl 3-methylpyrazine-2-carboxylate via Fischer Esterification

The esterification of 3-methylpyrazine-2-carboxylic acid is carried out using methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1]

Procedure:

-

In a 2-liter round-bottom flask, suspend 19.95 g (144 mmol) of 3-methylpyrazine-2-carboxylic acid in 500 mL of methanol.[1]

-

Cool the suspension in an ice-water bath.

-

Slowly add 27.3 mL (506 mmol) of concentrated sulfuric acid dropwise over 5 minutes.[1]

-

Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.[1]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in 750 mL of dichloromethane.

-

Neutralize the excess acid by adding 200 mL of a 5 M aqueous sodium hydroxide solution in small portions.

-

Separate the aqueous layer and extract it with 250 mL of dichloromethane.[1]

-

Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to obtain Methyl 3-methylpyrazine-2-carboxylate.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of Methyl 3-methylpyrazine-2-carboxylate from 3-methylpyrazine-2-carboxylic acid.

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyrazine-2-carboxylic acid | [1] |

| Amount of Starting Material | 19.95 g (144 mmol) | [1] |

| Reagents | ||

| Methanol | 500 mL | [1] |

| Concentrated Sulfuric Acid | 27.3 mL (506 mmol) | [1] |

| Reaction Conditions | ||

| Temperature | 80 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Product | Methyl 3-methylpyrazine-2-carboxylate | [1] |

| Yield (mass) | 16.15 g | [1] |

| Yield (molar) | 106 mmol | [1] |

| Yield (%) | 73% | [1] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-methylpyrazine-2-carboxylate.

Caption: Synthetic workflow for Methyl 3-methylpyrazine-2-carboxylate.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methylpyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including physicochemical characteristics, spectral data, synthesis protocols, and reactivity. The information is presented to support further research and development involving this molecule.

Chemical and Physical Properties

Methyl 3-methylpyrazine-2-carboxylate is a pale-yellow to yellow-brown solid at room temperature.[1] It is characterized by the following identifiers:

-

CAS Number: 41110-29-6[1]

-

Molecular Formula: C₇H₈N₂O₂[2]

-

Molecular Weight: 152.15 g/mol [2]

-

IUPAC Name: methyl 3-methyl-2-pyrazinecarboxylate[1]

-

InChI Key: AUDOINDPGADJPY-UHFFFAOYSA-N[1]

A summary of its known and estimated physical properties is provided in Table 1. It is recommended to store this compound in a refrigerator.[1]

Table 1: Physicochemical Properties of Methyl 3-methylpyrazine-2-carboxylate

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown to Brown Solid | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | Not explicitly available. The related compound, 3-methylpyrazine-2-carboxylic acid, has a melting point of 168 - 171 °C.[3] | |

| Boiling Point | Not explicitly available. The related compound, methyl pyrazine-2-carboxylate, has an estimated boiling point of 220.00 to 221.00 °C @ 760.00 mm Hg. | [4] |

| Density | No data available. | |

| Storage Temperature | Refrigerator | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of Methyl 3-methylpyrazine-2-carboxylate.

Mass Spectrometry

Mass spectral analysis of Methyl 3-methylpyrazine-2-carboxylate shows a peak at m/z = 153 [M + H]⁺, which corresponds to the protonated molecule.[5]

NMR Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ ppm 8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H).[6]

-

¹³C NMR (125 MHz, CDCl₃): δ ppm 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4.[6]

For Methyl 3-methylpyrazine-2-carboxylate, one would expect to see signals corresponding to the pyrazine ring protons, the methyl group protons, and the methyl ester protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the pyrazine ring carbons, the methyl group carbon, the ester carbonyl carbon, and the ester methyl carbon.

Infrared (IR) Spectroscopy

Specific IR data for Methyl 3-methylpyrazine-2-carboxylate is not detailed in the provided search results. However, for the similar compound, methyl-3-amino-2-pyrazine carboxylate, C-H stretching vibrations are observed in the region of 3000–3100 cm⁻¹.[7] One would expect to observe characteristic absorption bands for the C=O of the ester group (typically around 1735 cm⁻¹), C-N stretching vibrations of the pyrazine ring, and C-H stretching and bending vibrations for the aromatic and methyl groups for Methyl 3-methylpyrazine-2-carboxylate.[8]

Synthesis

A common method for the synthesis of Methyl 3-methylpyrazine-2-carboxylate involves the esterification of 3-methylpyrazine-2-carboxylic acid.

Experimental Protocol: Esterification of 3-Methylpyrazine-2-carboxylic acid

This protocol is based on a literature procedure for the synthesis of Methyl 3-methylpyrazine-2-carboxylate.[5]

Materials:

-

3-Methylpyrazine-2-carboxylic acid (19.95 g, 144 mmol)

-

Methanol (500 mL)

-

Concentrated sulfuric acid (27.3 mL, 506 mmol)

-

Dichloromethane (750 mL and 250 mL)

-

5 M aqueous sodium hydroxide solution (200 mL)

-

Anhydrous magnesium sulfate

-

2L round bottom flask

-

Ice-water bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a 2L round bottom flask.

-

Cool the suspension in an ice-water bath.

-

Slowly add concentrated sulfuric acid dropwise over 5 minutes.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane (750 mL).

-

Neutralize the excess acid by adding 5 M aqueous sodium hydroxide solution in small amounts.

-

Separate the aqueous layer and extract it with dichloromethane (250 mL).

-

Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield Methyl 3-methylpyrazine-2-carboxylate.

Yield: 16.15 g (106 mmol, 73% yield).[5]

References

- 1. Methyl 3-methylpyrazine-2-carboxylate | 41110-29-6 [sigmaaldrich.com]

- 2. Methyl 3-methylpyrazine-2-carboxylate - CAS:41110-29-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. 3-Methylpyrazine-2-Carboxylic Acid | Properties, Uses, Safety, Suppliers & Quality Standards - China Chemical Manufacturer [chemheterocycles.com]

- 4. methyl pyrazine carboxylate, 6164-79-0 [thegoodscentscompany.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nanoient.org [nanoient.org]

- 8. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

Spectroscopic Profile of Methyl 3-methylpyrazine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-methylpyrazine-2-carboxylate (CAS No. 41110-29-6), a heterocyclic compound of interest in pharmaceutical and flavor chemistry. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and outlines the general experimental protocols for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for Methyl 3-methylpyrazine-2-carboxylate is summarized below.

Mass Spectrometry (MS)

Mass spectral analysis provides information about the mass-to-charge ratio of the molecule and its fragments. For Methyl 3-methylpyrazine-2-carboxylate, the protonated molecule is observed.

Table 1: Mass Spectrometry Data for Methyl 3-methylpyrazine-2-carboxylate

| Ion | Observed m/z |

| [M+H]⁺ | 153[1] |

Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for Methyl 3-methylpyrazine-2-carboxylate are not widely available in public databases, typical chemical shifts for similar pyrazine derivatives can provide valuable insights. Further experimental work is recommended to obtain definitive ¹H and ¹³C NMR data for this specific molecule.

Infrared (IR) Spectroscopy

Similarly, a dedicated experimental IR spectrum for Methyl 3-methylpyrazine-2-carboxylate is not readily accessible in public repositories. Analysis of related pyrazine carboxylate compounds suggests the presence of characteristic absorption bands for C=O (ester), C-O, C=N, and aromatic C-H functional groups.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented.

Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer, often coupled with a chromatographic system for sample introduction.

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, where a high voltage is applied to the sample solution to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

-

Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. A series of radiofrequency pulses are applied to the sample, and the resulting signals from the atomic nuclei are detected.

-

Data Processing: The raw data is Fourier transformed to produce the NMR spectrum, which shows the chemical shifts of the different nuclei.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: For a solid sample, a small amount can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.

-

Spectrum Generation: The data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹), revealing the vibrational modes of the molecule's functional groups.

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for structural elucidation typically follows a standardized path.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

References

An In-depth Technical Guide to Methyl 3-methylpyrazine-2-carboxylate (CAS 41110-29-6): A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methylpyrazine-2-carboxylate (CAS No. 41110-29-6), a key heterocyclic building block in the synthesis of pharmacologically active compounds. While this compound itself is not known to possess significant biological activity, its pyrazine core is a prevalent scaffold in numerous therapeutic agents. This document details its chemical and physical properties, synthesis protocols, and its application in the development of novel bioactive molecules.

Core Properties of Methyl 3-methylpyrazine-2-carboxylate

Methyl 3-methylpyrazine-2-carboxylate is a stable chemical intermediate, primarily utilized in organic synthesis. Its physical and chemical characteristics are summarized below.

Table 1: Physicochemical Properties of Methyl 3-methylpyrazine-2-carboxylate

| Property | Value | Reference(s) |

| CAS Number | 41110-29-6 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| IUPAC Name | methyl 3-methylpyrazine-2-carboxylate | |

| Appearance | White to yellow or pale-yellow to yellow-brown to brown solid | |

| Boiling Point | 221.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [1] |

| SMILES | CC1=C(C(=O)OC)N=C=CN=1 | [1] |

| InChI Key | AUDOINDPGADJPY-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Synthesis of Methyl 3-methylpyrazine-2-carboxylate

The synthesis of Methyl 3-methylpyrazine-2-carboxylate is typically achieved through the esterification of 3-methylpyrazine-2-carboxylic acid.

Experimental Protocol: Esterification of 3-Methylpyrazine-2-carboxylic Acid

Materials:

-

3-Methylpyrazine-2-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

5 M aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice-water bath

-

Round bottom flask and reflux condenser

Procedure:

-

Suspend 3-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol in a round bottom flask.

-

Cool the suspension in an ice-water bath.

-

Slowly add concentrated sulfuric acid (3.5 eq) dropwise to the cooled suspension.

-

Heat the reaction mixture to 80°C and maintain this temperature for 5 hours under reflux.

-

After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Dissolve the residue in dichloromethane.

-

Neutralize the excess acid by carefully adding 5 M aqueous sodium hydroxide solution.

-

Separate the aqueous layer and extract it with dichloromethane.

-

Combine all organic layers and dry them over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield Methyl 3-methylpyrazine-2-carboxylate.

Caption: Synthesis workflow for Methyl 3-methylpyrazine-2-carboxylate.

Application in the Synthesis of Bioactive Molecules

The primary value of Methyl 3-methylpyrazine-2-carboxylate lies in its utility as a scaffold for creating more complex molecules with therapeutic potential. The pyrazine-2-carboxylic acid core is a common starting point for producing amides, which have shown a range of biological activities.

General Synthetic Pathway to Bioactive Pyrazine Amides

A common synthetic route involves the conversion of the parent pyrazine-2-carboxylic acid to an acid chloride, followed by condensation with a substituted aniline to form a bioactive amide.

Caption: General pathway for synthesizing bioactive pyrazine amides.

Experimental Protocol: Synthesis of Substituted Pyrazine-2-carboxamides

This protocol is a generalized procedure based on the synthesis of various bioactive pyrazine amides.[3]

Materials:

-

Substituted pyrazine-2-carboxylic acid (e.g., 6-chloro- or 5-tert-butyl-pyrazine-2-carboxylic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Substituted aniline

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Base (e.g., pyridine, triethylamine)

Procedure:

-

Acid Chloride Formation: Reflux the substituted pyrazine-2-carboxylic acid (1.0 eq) with an excess of thionyl chloride for several hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Amide Condensation: Dissolve the crude acid chloride in an anhydrous solvent. Add a solution of the desired substituted aniline (1.0 eq) and a base in the same solvent. Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final amide.

Biological Activities of Synthesized Derivatives

Derivatives of pyrazine-2-carboxylic acids have demonstrated notable activity against various pathogens, including Mycobacterium tuberculosis and several fungal species.

Table 2: Antitubercular Activity of Selected Pyrazine-2-carboxamide Derivatives [3]

| Compound | Substituents on Pyrazine Ring | Substituents on Amide Phenyl Ring | % Inhibition vs. M. tuberculosis |

| 2d | 6-chloro | 3-methyl | >20% |

| 2f | 5-tert-butyl, 6-chloro | 3-methyl | >20% |

| 2k | 6-chloro | 3-bromo | >20% |

| 2l | 5-tert-butyl | 3-bromo | >20% |

| 2o | 5-tert-butyl, 6-chloro | 3,5-bis(trifluoromethyl) | 72% |

Table 3: Antifungal Activity of Selected Pyrazine-2-carboxamide Derivatives (MIC in µmol/dm³) [3]

| Compound | Candida albicans | Trichophyton mentagrophytes | Aspergillus fumigatus |

| 2d | 31.25 | 62.5 | 125 |

| 2f | 125 | 250 | 500 |

Biological Testing Protocols

The following are generalized protocols for evaluating the biological activity of compounds derived from Methyl 3-methylpyrazine-2-carboxylate.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or visual inspection

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plates.

-

Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Add the standardized inoculum to each well containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol: Antitubercular Activity Screening

A common method for initial screening against Mycobacterium tuberculosis.

Materials:

-

Test compounds

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H12 medium

-

BACTEC 460 system or similar radiometric growth detection system

-

Control drug (e.g., Isoniazid)

Procedure:

-

Prepare solutions of the test compounds at a specific concentration (e.g., 12.5 µg/mL).

-

Inoculate vials containing Middlebrook 7H12 medium with a standardized culture of M. tuberculosis.

-

Add the test compound solution to the vials. Include a drug-free control vial.

-

Incubate the vials at 37°C.

-

Monitor the growth of mycobacteria daily using the BACTEC system, which measures the production of ¹⁴CO₂ from a ¹⁴C-labeled substrate in the medium.

-

Compare the growth in the vials containing the test compounds to the growth in the control vial. The percentage of inhibition is calculated based on the reduction in growth.

Conclusion

Methyl 3-methylpyrazine-2-carboxylate (CAS 41110-29-6) is a valuable and versatile chemical intermediate. While it does not exhibit inherent biological activity, its structural motif is a cornerstone in the synthesis of a wide array of pharmacologically active molecules. The straightforward modification of its carboxylate group, particularly into amides, provides a robust platform for generating libraries of compounds for drug discovery programs targeting infectious diseases and other therapeutic areas. This guide highlights its significance as a foundational element for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

References

A Technical Guide to 3-Methylpyrazine-2-carboxylic Acid Methyl Ester

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpyrazine-2-carboxylic acid methyl ester is a heterocyclic compound belonging to the pyrazine class of molecules. As a derivative of pyrazine, a scaffold found in numerous biologically active compounds and natural products, this ester serves as a crucial building block in organic synthesis. The pyrazine ring is a key component in pharmaceuticals, flavor chemistry, and materials science.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols. Furthermore, it explores the biological context of related pyrazine derivatives, highlighting potential applications for researchers in drug discovery and development.

Chemical Identity and Structure

The molecular structure of 3-methylpyrazine-2-carboxylic acid methyl ester consists of a pyrazine ring substituted with a methyl group at position 3 and a methyl ester group at position 2.

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 3-methyl-2-pyrazinecarboxylate |

| Synonyms | Methyl 3-methylpyrazine-2-carboxylate |

| CAS Number | 41110-29-6[3] |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| InChI | InChI=1S/C7H8N2O2/c1-5-6(7(10)11-2)9-4-3-8-5/h3-4H,1-2H3 |

| InChIKey | AUDOINDPGADJPY-UHFFFAOYSA-N |

| SMILES | COC(=O)c1nccc(n1)C |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White to yellow solid | |

| Boiling Point | 221.8 ± 35.0 °C (Predicted) | |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | |

| Storage Temperature | 2-8°C | [3] |

| pKa | -0.10 ± 0.10 (Predicted) |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of the compound.

Table 3: Key Spectroscopic Data

| Technique | Observation | Interpretation |

| Mass Spectrometry (MS) | m/z = 153 [M+H]⁺ | Confirms the molecular weight of the compound.[3] |

| Infrared (IR) Spectroscopy | ~1720-1740 cm⁻¹ (strong)~1270 & 1100 cm⁻¹ (strong) | C=O stretch of the ester group.C-O stretches characteristic of the ester.[4] |

| ¹H NMR Spectroscopy | ~8.5 ppm (d, 1H)~8.4 ppm (d, 1H)~3.9 ppm (s, 3H)~2.8 ppm (s, 3H) | Aromatic protons on the pyrazine ring.Aromatic protons on the pyrazine ring.Methyl protons of the ester group.Methyl protons on the pyrazine ring. |

| ¹³C NMR Spectroscopy | ~165 ppm~150-140 ppm~52 ppm~22 ppm | Carbonyl carbon of the ester.Aromatic carbons of the pyrazine ring.Methyl carbon of the ester.Methyl carbon on the pyrazine ring. |

Note: NMR chemical shifts are estimates based on the structure and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of 3-Methylpyrazine-2-carboxylic Acid Methyl Ester

This protocol details the synthesis via Fischer esterification of the corresponding carboxylic acid.[3]

Materials:

-

3-Methylpyrazine-2-carboxylic acid (19.95 g, 144 mmol)

-

Methanol (500 mL)

-

Concentrated Sulfuric Acid (27.3 mL, 506 mmol)

-

Dichloromethane (DCM)

-

5 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Suspend 3-methylpyrazine-2-carboxylic acid in methanol in a 2L round-bottom flask.

-

Acid Addition: Cool the suspension in an ice-water bath. Slowly add concentrated sulfuric acid dropwise over 5 minutes.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 5 hours.

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Workup - Dissolution: Dissolve the residue in 750 mL of dichloromethane.

-

Neutralization: Carefully neutralize the excess acid by adding small amounts of 5 M aqueous NaOH solution (approx. 200 mL).

-

Extraction: Separate the aqueous layer and extract it with an additional 250 mL of dichloromethane.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent to yield the final product, methyl 3-methylpyrazine-2-carboxylate.[3] The reported yield is approximately 73%.[3]

Biological Context and Potential Research Applications

While specific biological activities for 3-methylpyrazine-2-carboxylic acid methyl ester are not extensively documented, the pyrazine carboxylic acid scaffold is of significant interest in medicinal chemistry.

-

Antimycobacterial Activity: Pyrazinamide, a primary drug for tuberculosis treatment, is a prodrug that is converted to pyrazinoic acid, its active form.[5] This highlights the potential of pyrazine carboxylic acid derivatives in developing new antitubercular agents.

-

Antifungal and Antimicrobial Properties: Studies on substituted amides of pyrazine-2-carboxylic acids have demonstrated antifungal effects.[5] Other novel derivatives have shown promising antimicrobial and antioxidant activities against various bacterial and fungal strains.[6]

-

Photosynthesis Inhibition: Certain amides derived from pyrazine-2-carboxylic acids have been identified as active inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating potential applications in agrochemistry.[5]

-

Flavor Chemistry: Methyl-substituted pyrazines are known flavor compounds, and their metabolites often include the corresponding pyrazine-2-carboxylic acids.[2][7]

This compound is therefore a valuable intermediate for synthesizing libraries of novel pyrazine derivatives (e.g., amides, hydrazides) to explore a range of biological activities.

Safety Information

It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

3-Methylpyrazine-2-carboxylic acid methyl ester is a well-characterized compound with a straightforward synthesis protocol. Its primary value lies in its role as a versatile intermediate for the development of novel compounds. The established biological relevance of the pyrazine carboxylic acid scaffold makes this ester a compound of high interest for researchers in medicinal chemistry, agrochemistry, and related scientific fields. The data presented in this guide provides a solid foundation for its use in further research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER | 41110-29-6 [chemicalbook.com]

- 4. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

The Multifaceted Biological Activities of Pyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, serves as a pivotal scaffold in medicinal chemistry. The unique electronic properties and structural features of the pyrazine ring have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[1][2] These activities range from anticancer and antimicrobial to anti-inflammatory and antiviral, making pyrazine derivatives a subject of intense research in the quest for novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the core biological activities of pyrazine derivatives, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to facilitate further research and drug development.

Anticancer Activity

Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[7][8]

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for selected pyrazine derivatives against different cancer cell lines is presented below.

| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |

| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Chronic Myeloid Leukemia) | 25 (72h) | [7][9] |

| Imidazo[1,2-a]pyrazine derivative 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [10][11] |

| [1][2][12]triazolo[4,3-a]pyrazine derivative 17l | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [8][13] |

| Cinnamic acid–ligustrazine derivative 34 | BEL-7402, A549 | 9.400, 7.833 | [14] |

| Chalcone–pyrazine derivative 46 | BPH-1, MCF-7 | 10.4, 9.1 | [12] |

| Chalcone–pyrazine derivative 48 | BEL-7402 | 10.74 | [14] |

| Lignin–pyrazine derivative 215 | HeLa, A549, HepG-2, BGC-823 | 0.88, 3.83, 1.21, 4.15 | [12] |

| Podophyllotoxin derivative 221 | K562, K562/ADR | 0.034, 0.022 | [12] |

| Pyrazolo[3,4-b]pyrazine 15 | MCF-7 | 9.42 | [15] |

| Pyrazolo[3,4-b]pyrazine 25j | MCF-7 | 3.66 | [15] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which pyrazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved by modulating the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

Studies have shown that certain pyrazine derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9][14] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[14]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazine derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Pyrazine derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their ability to inhibit microbial growth makes them attractive candidates for the development of new antimicrobial drugs, which are urgently needed to combat the rise of antibiotic resistance.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of pyrazine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Pyrazine-2-carboxylic acid derivative P4 | C. albicans | 3.125 | [1] |

| Pyrazine-2-carboxylic acid derivative P4 | S. aureus | 6.25 | [1] |

| Pyrazine-2-carboxylic acid derivative P3, P4, P7, P9 | E. coli | 50 | [1] |

| Triazolo[4,3-a]pyrazine derivative 2e | S. aureus | 32 | [2] |

| Triazolo[4,3-a]pyrazine derivative 2e | E. coli | 16 | [2] |

| Ciprofloxacin derivative 6c | Proteus mirabilis | 2 | [3] |

| 3-Aminopyrazine-2-carboxamide derivative 12 | M. tuberculosis H37Rv | 25 | [6] |

| 3-Aminopyrazine-2-carboxamide derivative 17 | M. tuberculosis H37Rv | 12.5 | [6] |

| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 3.13 | [16] |

| Pyrazine-1,3,4-oxadiazole derivatives 2e, 2f, 2n | M. tuberculosis H37Rv | 3.13 - 12.5 | [5] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Sterile cork borer or pipette tip

-

Pyrazine derivative (test compound)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

-

Well Creation: Using a sterile cork borer, create wells of a uniform diameter (e.g., 6 mm) in the agar.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the pyrazine derivative solution at a known concentration into the wells. Similarly, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrazine derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[17]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of pyrazine derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound/Derivative | Assay | IC50 | Reference(s) |

| Paeonol derivative 37 | LPS-induced NO inhibition in RAW264.7 macrophages | 56.32% inhibition at 20 µM | [12] |

| Pyrazolo[1,5-a]quinazoline 13i | NF-κB/AP-1 inhibition in THP-1Blue cells | < 50 µM | [17] |

| Pyrazolo[1,5-a]quinazoline 16 | NF-κB/AP-1 inhibition in THP-1Blue cells | < 50 µM | [17] |

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκK complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes.[18]

Experimental Protocol: Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) in response to an inflammatory stimulus (LPS), and the inhibitory effect of test compounds.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Pyrazine derivative (test compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for another 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Standard Curve and Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Other Notable Biological Activities

Beyond the major activities detailed above, pyrazine derivatives have also shown potential in other therapeutic areas.

Antitubercular Activity

Several pyrazine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[16][19][20] Pyrazinamide, a pyrazine-based drug, is a cornerstone of first-line tuberculosis treatment. Research is ongoing to develop new pyrazine analogs with improved efficacy and reduced toxicity.

Antiviral Activity

Certain pyrazine derivatives have exhibited antiviral properties against a range of viruses, including measles virus, herpes simplex virus, and human coronavirus.[21][22][23] The development of novel antiviral agents is a critical area of research, and pyrazines represent a promising scaffold for this purpose.

Conclusion

Pyrazine derivatives constitute a versatile and highly valuable class of heterocyclic compounds with a remarkable diversity of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their potential for the development of new and improved therapeutics. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers and scientists in the field, facilitating the continued exploration and exploitation of the therapeutic potential of the pyrazine scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design and synthesis of next-generation drugs to address a multitude of human diseases.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 12. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue | MDPI [mdpi.com]

- 19. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-methylpyrazine-2-carboxylate literature review"

An In-depth Technical Guide to Methyl 3-methylpyrazine-2-carboxylate

Executive Summary: Methyl 3-methylpyrazine-2-carboxylate is a heterocyclic compound belonging to the pyrazine family, a class of molecules known for their significant biological activities and presence in pharmaceuticals and flavor agents. This document provides a comprehensive review of the available scientific literature on methyl 3-methylpyrazine-2-carboxylate, focusing on its chemical properties, synthesis, and characterization. While direct biological studies on this specific ester are limited, this guide also reviews the broader pharmacological potential of the pyrazine scaffold, suggesting avenues for future research and application in drug development. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers and scientists in the field.

Physicochemical Properties

Methyl 3-methylpyrazine-2-carboxylate is a pale-yellow to brown solid at room temperature.[1] It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4 orientation.[2][3] The structural characteristics and physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| CAS Number | 41110-29-6 | [1][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][4] |

| Molecular Weight | 152.15 g/mol | [4] |

| IUPAC Name | methyl 3-methyl-2-pyrazinecarboxylate | [1] |

| Physical Form | Pale-yellow to Yellow-brown to Brown Solid | [1] |

| Purity | Typically ≥97% | [1][4] |

| Storage | Sealed in a dry place, Room Temperature or Refrigerator | [1][4] |

Synthesis and Characterization

The primary synthesis route for methyl 3-methylpyrazine-2-carboxylate involves the esterification of its corresponding carboxylic acid precursor.

Experimental Protocol: Synthesis via Fischer Esterification

A common method for synthesizing methyl 3-methylpyrazine-2-carboxylate is the Fischer esterification of 3-methylpyrazine-2-carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[5]

Materials:

-

3-Methylpyrazine-2-carboxylic acid (144 mmol)[5]

-

Methanol (500 mL)[5]

-

Concentrated Sulfuric Acid (506 mmol)[5]

-

Dichloromethane[5]

-

5 M Aqueous Sodium Hydroxide Solution[5]

-

Anhydrous Magnesium Sulfate[5]

Procedure:

-

Suspend 3-methylpyrazine-2-carboxylic acid in methanol within a 2L round-bottom flask.[5]

-

Cool the suspension in an ice-water bath.[5]

-

Slowly add concentrated sulfuric acid dropwise over approximately 5 minutes.[5]

-

Heat the reaction mixture to 80 °C and maintain this temperature for 5 hours.[5]

-

After the reaction is complete, remove the solvent by distillation under reduced pressure.[5]

-

Dissolve the resulting residue in dichloromethane.[5]

-

Neutralize excess acid by carefully adding 5 M aqueous sodium hydroxide solution.[5]

-

Separate the aqueous layer and extract it with dichloromethane.[5]

-

Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield the final product.[5]

Yield: This procedure has been reported to produce methyl 3-methylpyrazine-2-carboxylate with a yield of 73%.[5]

Caption: Workflow for the synthesis of methyl 3-methylpyrazine-2-carboxylate.

Spectroscopic Data

Characterization of the final product is typically achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

| Data Type | Observation | Source |

| Mass Spectrometry (MS) | m/z = 153 [M+H]⁺ | [5] |

| ¹H NMR (Comparative) | Spectroscopic studies on the related methyl-3-amino-2-pyrazine carboxylate show characteristic peaks for pyrazine ring protons and the methyl ester group.[6] | [6] |

| ¹³C NMR (Comparative) | For the related methyl pyrazine-2-carboxylate, characteristic chemical shifts are observed for the carbonyl carbon, pyrazine ring carbons, and the methyl ester carbon.[7] | [7] |

| FTIR (Comparative) | The FTIR spectrum of the related methyl-3-amino-2-pyrazine carboxylate shows characteristic C-H stretching vibrations for the heteroaromatic structure in the 3000–3100 cm⁻¹ region.[6] | [6] |

Biological Activities and Potential Applications

While specific bioactivity data for methyl 3-methylpyrazine-2-carboxylate is not extensively documented in the reviewed literature, the pyrazine scaffold is a key pharmacophore in numerous biologically active compounds.[2][8] Pyrazine derivatives are known to exhibit a wide range of pharmacological effects.[2][8][9]

Key Activities of the Pyrazine Scaffold:

-

Anticancer: Many pyrazine derivatives have been studied for their anticancer properties.[2][9] For example, Bortezomib is an FDA-approved drug containing a pyrazine structure used in cancer therapy.[10]

-

Antibacterial: The pyrazine ring is present in several antibacterial agents.[2][10] Pyrazinamide is a primary drug used to treat tuberculosis.[8]

-

Anti-inflammatory: Certain synthetic pyrazine derivatives have shown anti-inflammatory effects.[8]

-

Antiviral & Antiparasitic: The broad biological activity of pyrazines extends to antiviral and antiparasitic applications.[2]

-

FGFR Inhibitors: Recently, 3-aminopyrazine-2-carboxamide derivatives have been evaluated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy.[11]

The diverse bioactivities associated with the pyrazine core suggest that methyl 3-methylpyrazine-2-carboxylate could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. Its structure is closely related to intermediates used for synthesizing drugs that treat diabetes and lower blood fat.[12]

Caption: Key biological activities associated with the pyrazine chemical scaffold.

Safety and Toxicology

Safety information for methyl 3-methylpyrazine-2-carboxylate is available from commercial suppliers. The compound is classified with GHS07 pictograms, indicating it can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[1]

| Hazard Information | GHS Code | Description |

| Pictogram | Exclamation mark (GHS07) | Warning |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261, P280, P305, P338, P351 | Avoid breathing dust, wear protective gear, and follow specific first-aid measures upon contact. |

Source:[1]

Metabolic studies on related pyrazine derivatives show they are generally absorbed from the gastrointestinal tract and undergo metabolism through side-chain oxidation, ring hydroxylation, and subsequent conjugation for excretion.[13]

Conclusion

Methyl 3-methylpyrazine-2-carboxylate is a readily synthesizable pyrazine derivative. While its direct biological applications are still an emerging area of research, its structural similarity to known pharmacologically active cores makes it a compound of significant interest. The robust synthesis protocol and the well-documented biological potential of the broader pyrazine family highlight its value as a building block for medicinal chemistry and drug discovery programs. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

References

- 1. Methyl 3-methylpyrazine-2-carboxylate | 41110-29-6 [sigmaaldrich.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijbpas.com [ijbpas.com]

- 4. Methyl 3-methylpyrazine-2-carboxylate - CAS:41110-29-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER | 41110-29-6 [chemicalbook.com]

- 6. nanoient.org [nanoient.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 13. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Methyl Pyrazine Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl pyrazine esters. These heterocyclic compounds are notable for their significant roles as flavor and fragrance agents, as well as their utility as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Understanding their physicochemical properties is paramount for their effective application and development.

Core Physicochemical Properties

The physicochemical properties of methyl pyrazine esters are dictated by the interplay of the pyrazine ring and the methyl ester functional group. The aromatic, nitrogen-containing pyrazine core contributes to the molecule's polarity and potential for hydrogen bonding, while the ester group influences its volatility, solubility, and reactivity.

Spectroscopic and Thermal Characteristics

Spectroscopic and thermal analysis are fundamental to the characterization of methyl pyrazine esters. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information, while thermal analysis methods like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) offer insights into their thermal stability.

A study on the synthesis and thermal properties of several pyrazine esters, including pyrazin-2-ylmethyl benzoate and (5-methylpyrazin-2-yl)methyl benzoate, revealed key spectral features. In ¹H NMR, protons on the pyrazine ring typically appear in the range of δ = 8.16–8.78 ppm, while in ¹³C NMR, the pyrazine ring carbons resonate between 128 and 133 ppm. The carbonyl carbon of the ester group is typically observed around 166 ppm. IR spectra consistently show a characteristic carbonyl stretching vibration at approximately 1735 cm⁻¹[1].

Thermal analysis of these compounds indicated that they tend to evaporate at lower temperatures during pyrolysis experiments, with significant evaporation occurring in both inert and oxidative atmospheres. For instance, some pyrazine esters showed decomposition occurring at temperatures ranging from 153.1 to 295.4 °C[1]. The thermal stability of related copper(II) pyrazine-dicarboxylates has also been investigated, showing multi-stage decomposition processes with the final product being CuO[2].

Quantitative Physicochemical Data

The following tables summarize key quantitative data for 2-methylpyrazine, a foundational compound, and select methyl pyrazine esters. This data is crucial for predicting the behavior of these compounds in various systems.

Table 1: Physical Properties of 2-Methylpyrazine

| Property | Value | Reference |

| Molecular Weight | 94.11 g/mol | [3] |

| Melting Point | -29 °C | [3][4] |

| Boiling Point | 135 °C @ 761 mmHg | [3] |

| Density | 1.03 g/mL at 25 °C | |

| Refractive Index | 1.504 (n20/D) | |

| logP | 0.21 | [3][5] |

| Water Solubility | 1000 mg/mL at 20 °C | [3][5] |

Table 2: Spectroscopic Data for Selected Pyrazine Esters [1]

| Compound | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | IR (ν, cm⁻¹, KBr) |

| Pyrazin-2-ylmethyl benzoate | 8.78, 8.62-8.57, 8.56, 8.13-8.09, 7.61-7.56, 7.48-7.44, 5.53 | 166.01, 151.57, 144.14, 143.72, 133.40, 129.80, 129.41, 128.50, 65.13 | 3434, 2855, 1723, 1457, 1292 |

| (5-Methylpyrazin-2-yl)methyl benzoate | 8.77, 8.60-8.55, 8.53, 8.14-8.08, 7.62-7.56, 7.47, 6.23, 1.77 | 165.72, 155.80, 143.96, 142.70, 133.32, 129.77, 128.48, 71.73, 20.39 | 3062, 2985, 2935, 1720, 1601 |

| Pyrazin-2-ylmethyl pivalate | 8.68-8.64, 8.58-8.55, 8.54, 5.28, 1.28 | 177.94, 151.95, 144.03, 143.91, 143.30, 64.66, 38.86, 27.16 | 2975, 2936, 2874, 1736, 1480 |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of methyl pyrazine esters. The following sections outline typical experimental protocols for key analytical techniques.

Synthesis and Characterization Workflow

The synthesis of methyl pyrazine esters often involves the esterification of a pyrazinyl alcohol with an acid chloride or carboxylic acid. The resulting product is then subjected to a series of analytical techniques for structural confirmation and purity assessment.

Caption: General workflow for the synthesis and characterization of methyl pyrazine esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of methyl pyrazine esters.

-

Sample Preparation: Dissolve 5-10 mg of the purified methyl pyrazine ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer. Key parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds[6].

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a disk[6].

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum[6].

Thermal Analysis (TG/DSC and Py-GC/MS)

Thermal analysis provides information on the thermal stability and decomposition products of the esters.

-

Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC):

-

Place a small, accurately weighed sample (5-10 mg) into an alumina or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30–550 °C)[1].

-

Record the mass loss (TG) and heat flow (DSC) as a function of temperature.

-

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS):

-

Introduce a small amount of the sample into a pyrolyzer connected to a GC-MS system.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., in stages from 100-300 °C and 300-900 °C) under an inert or oxidative atmosphere[1].

-

The resulting volatile fragments are separated by the GC column and identified by the mass spectrometer.

-

Chromatographic Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for separating and identifying methyl pyrazine esters, particularly in complex mixtures.

Caption: Workflow for the chromatographic analysis of methyl pyrazine esters.

This technical guide provides a foundational understanding of the physicochemical characteristics of methyl pyrazine esters, supported by quantitative data and detailed experimental protocols. This information is critical for researchers and professionals working on the development and application of these versatile compounds.

References

- 1. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 2. chempap.org [chempap.org]

- 3. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylpyrazine | 109-08-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Showing Compound Methylpyrazine (FDB011112) - FooDB [foodb.ca]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Methyl 3-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3-methylpyrazine-2-carboxylate. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide also furnishes detailed, representative experimental protocols for its synthesis and solubility determination, which can be adapted by researchers in a laboratory setting.

Physicochemical Properties

Methyl 3-methylpyrazine-2-carboxylate is a pyrazine derivative with the following properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Pale-yellow to yellow-brown solid |

| Purity (typical) | ≥97% |

Solubility Profile

A thorough literature search did not yield specific quantitative solubility data for Methyl 3-methylpyrazine-2-carboxylate. However, the solubility of structurally related compounds provides some insight into its likely behavior. Pyrazine, the parent heterocycle, is freely soluble in water and organic solvents. The related compound, 3-Methylpyrazine-2-carboxylic acid, is reported to be slightly soluble in water and soluble in some polar organic solvents like dimethyl sulfoxide (DMSO). Based on these observations, a qualitative solubility profile for Methyl 3-methylpyrazine-2-carboxylate can be inferred.

Table 1: Qualitative Solubility of Methyl 3-methylpyrazine-2-carboxylate and Related Compounds

| Compound | Water | Polar Organic Solvents (e.g., Ethanol, DMSO) | Non-polar Organic Solvents (e.g., Hexane) |

| Methyl 3-methylpyrazine-2-carboxylate | Likely sparingly to slightly soluble | Likely soluble | Likely poorly soluble |

| 3-Methylpyrazine-2-carboxylic acid | Slightly soluble | Soluble (in some, like DMSO) | Poorly soluble |

| Pyrazine | Freely soluble | Freely soluble | Soluble |

It is imperative for researchers to experimentally determine the quantitative solubility of Methyl 3-methylpyrazine-2-carboxylate in solvent systems relevant to their specific application.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis and solubility determination of Methyl 3-methylpyrazine-2-carboxylate. These are generalized procedures that can be adapted as a starting point for laboratory work.

A plausible synthetic route to Methyl 3-methylpyrazine-2-carboxylate involves the condensation of an appropriate 1,2-dicarbonyl compound with an aminating agent, followed by oxidation and esterification.

Step 1: Synthesis of 3-Methylpyrazin-2-ol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve pyruvaldehyde (1,2-propanedione) in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add an aqueous solution of aminoacetonitrile to the flask while stirring at room temperature.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylpyrazin-2-ol.

Step 2: Oxidation to 3-Methylpyrazine-2-carboxylic acid

-

Oxidation Reaction: Dissolve the crude 3-methylpyrazin-2-ol in an aqueous solution of a suitable oxidizing agent, such as potassium permanganate.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quenching and Isolation: Quench the excess oxidizing agent with a reducing agent like sodium bisulfite. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-methylpyrazine-2-carboxylic acid.

Step 3: Esterification to Methyl 3-methylpyrazine-2-carboxylate

-

Esterification Reaction: Suspend 3-methylpyrazine-2-carboxylic acid in methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3-methylpyrazine-2-carboxylate.

This protocol describes a standard method for determining the equilibrium solubility of a solid compound in an aqueous buffer.

Materials and Equipment:

-

Methyl 3-methylpyrazine-2-carboxylate

-

Phosphate buffered saline (PBS), pH 7.4

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of Methyl 3-methylpyrazine-2-carboxylate and dissolve it in a suitable organic solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the aqueous buffer (PBS, pH 7.4) to prepare a series of standard solutions of known concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The aqueous buffer should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid Methyl 3-methylpyrazine-2-carboxylate to a vial containing a known volume of the aqueous buffer (e.g., 5 mL). An excess is ensured when undissolved solid remains at the end of the experiment.

-

Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtered supernatant with the aqueous buffer to a concentration that falls within the linear range of the calibration curve.

-

-

Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

-

Using the equation of the calibration curve, calculate the concentration of Methyl 3-methylpyrazine-2-carboxylate in the diluted sample.

-

Account for the dilution factor to determine the equilibrium solubility of the compound in the aqueous buffer.

-

Visualizations

The following diagrams illustrate the general workflow for the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of Methyl 3-methylpyrazine-2-carboxylate and offers practical, adaptable protocols for its synthesis and solubility measurement. Researchers are encouraged to use this information as a starting point for their investigations.

Methodological & Application

Application Notes and Protocols for the Analysis of Methyl 3-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Methyl 3-methylpyrazine-2-carboxylate. The methodologies outlined are applicable for the quantification and identification of this compound in various matrices, including food, beverages, and pharmaceutical preparations.

Introduction

Methyl 3-methylpyrazine-2-carboxylate is a key aroma compound found in a variety of roasted and thermally processed foods, contributing to their characteristic nutty and roasted flavors. Beyond its role in the food industry, this pyrazine derivative and similar structures are of interest in pharmaceutical research. Accurate and robust analytical methods are crucial for quality control, flavor profiling, and safety assessment. This document details validated methods using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of Methyl 3-methylpyrazine-2-carboxylate.

Analytical Methods Overview

The primary analytical techniques for the determination of Methyl 3-methylpyrazine-2-carboxylate are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD).

-

GC-MS is highly suitable for the analysis of volatile and semi-volatile compounds like pyrazine derivatives. It offers excellent sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.[1] Sample preparation often involves headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction (LLE).

-